5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine: is a complex organic compound that features a unique combination of fluorinated aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, the introduction of the pyrrolidine moiety, and the attachment of the fluorinated phenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various substituents on the fluorinated phenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine
- This compound
Uniqueness
The unique combination of fluorinated aromatic and heterocyclic structures in this compound distinguishes it from other similar compounds. The presence of multiple fluorine atoms can enhance its metabolic stability and bioavailability, making it a promising candidate for further development in medicinal chemistry.
Properties
Molecular Formula |
C21H18F4N6O |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H18F4N6O/c22-14-3-4-18(32-12-21(23,24)25)15(8-14)17-2-1-6-30(17)19-5-7-31-20(29-19)16(11-28-31)13-9-26-27-10-13/h3-5,7-11,17H,1-2,6,12H2,(H,26,27)/t17-/m1/s1 |
InChI Key |
LZCHNGQQCCVPJH-QGZVFWFLSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)C4=CNN=C4)C5=C(C=CC(=C5)F)OCC(F)(F)F |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C4=CNN=C4)C5=C(C=CC(=C5)F)OCC(F)(F)F |
Origin of Product |
United States |
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